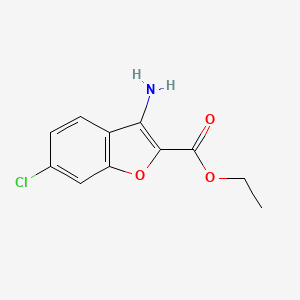

3-Amino-6-chloro-benzofuran-2-carboxylate d'éthyle

Vue d'ensemble

Description

EACBFC is a chemical compound with the molecular formula C11H10ClNO3 and a molecular weight of 239.65 g/mol . It has gained increasing interest in scientific research due to its unique properties and potential applications in various fields of research and industry.

Synthesis Analysis

The synthesis of benzofuran derivatives, such as EACBFC, has been a topic of interest in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of EACBFC consists of a benzofuran ring, an ethyl ester group, a chlorine atom, and an amino group . The presence of these functional groups contributes to its unique properties and potential applications.Chemical Reactions Analysis

Benzofuran compounds, including EACBFC, have been shown to undergo a variety of chemical reactions . These reactions often involve the construction of benzofuran rings and can result in the formation of complex benzofuran derivatives .Physical And Chemical Properties Analysis

EACBFC has a molecular weight of 239.65 g/mol . Other physical and chemical properties specific to EACBFC were not found in the retrieved papers.Mécanisme D'action

Target of Action

Ethyl 3-amino-6-chlorobenzofuran-2-carboxylate is a benzofuran derivative . Benzofuran compounds have been found to have a wide range of biological and pharmacological applications . .

Mode of Action

Benzofuran derivatives have been found to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Biochemical Pathways

Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they may have multiple molecular and cellular effects .

Avantages Et Limitations Des Expériences En Laboratoire

Ethyl 3-amino-6-chlorobenzofuran-2-carboxylate has several advantages for lab experiments. It is a relatively simple compound to synthesize and purify, and it exhibits potent biological activities. Moreover, Ethyl 3-amino-6-chlorobenzofuran-2-carboxylate has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using Ethyl 3-amino-6-chlorobenzofuran-2-carboxylate in lab experiments. One limitation is that its solubility in water is relatively low, which can make it challenging to use in aqueous-based experiments. Another limitation is that its bioavailability in vivo is relatively low, which can limit its effectiveness in animal models.

Orientations Futures

There are several future directions for research on Ethyl 3-amino-6-chlorobenzofuran-2-carboxylate. One direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential as a therapeutic agent for inflammatory bowel disease (IBD). Moreover, further research is needed to optimize the synthesis of Ethyl 3-amino-6-chlorobenzofuran-2-carboxylate and to improve its bioavailability in vivo. Finally, it would be interesting to investigate the potential of Ethyl 3-amino-6-chlorobenzofuran-2-carboxylate as a lead compound for the development of novel drugs with improved efficacy and safety profiles.

Applications De Recherche Scientifique

J'ai effectué une recherche sur les applications de recherche scientifique du « 3-Amino-6-chloro-benzofuran-2-carboxylate d'éthyle », également connu sous le nom de « Ethyl 3-amino-6-chloro-1-benzofuran-2-carboxylate ». Cependant, des informations détaillées sur six à huit applications uniques ne sont pas facilement disponibles dans les résultats de la recherche. Voici une vue d'ensemble générale des applications potentielles basées sur les informations trouvées :

Applications pharmaceutiques

Les dérivés du benzofurane, qui comprennent des composés comme le this compound, sont connus pour leurs nombreuses applications pharmaceutiques. Ils ont été reconnus pour leurs rôles dans les médicaments tels que l'amiodarone, qui est utilisé pour inhiber l'influx rapide d'ions sodium dans les fibres de conduction auriculaires et myocardiques .

Synthèse de dérivés

Ces composés peuvent être synthétisés via des procédés en un seul pot sans métal de transition à température ambiante, ce qui permet une efficacité réactionnelle élevée et un large éventail de substrats .

Agents antimicrobiens

Le benzofurane est considéré comme une structure privilégiée dans la découverte de médicaments, en particulier dans la recherche de candidats antimicrobiens efficaces en raison de ses caractéristiques structurelles uniques et de ses activités biologiques .

Propriétés

IUPAC Name |

ethyl 3-amino-6-chloro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCMTJDKXYFBJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858616 | |

| Record name | Ethyl 3-amino-6-chloro-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1228148-47-7 | |

| Record name | Ethyl 3-amino-6-chloro-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromobenzo[d]isothiazol-3-amine](/img/structure/B1512258.png)

![6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1512262.png)

![[(3R,7R,8R,9S,13S,14S,17R)-17-Ethynyl-3-hydroxy-7,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] hydrogen sulfate](/img/structure/B1512266.png)

![Ethyl 6-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1512269.png)

![2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethanol;hydrochloride](/img/structure/B1512270.png)

![4-[2-[Benzyl(methyl)amino]propyl]phenol](/img/structure/B1512271.png)

![4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B1512274.png)

![(1S,3R,7S,8S,8aR)-3-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B1512278.png)